(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

prodrug metabolism adenosine deaminase kinetics nelarabine bioactivation

The compound (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol (CAS 1233127-29-1) is a synthetic purine nucleoside analog characterized by a 2-amino-6-methoxy-7H-purine base N7-linked to a D-ribofuranosyl sugar moiety. This compound is formally designated as the Nelarabine Regio Isomer, underscoring its primary identity as a key positional isomer impurity and reference standard in the analytical chemistry of the antineoplastic agent Nelarabine.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
Cat. No. B15294777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC2=C1N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)13-3-16(5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10-/m1/s1
InChIKeyZECFBQSZBZJXOJ-UHTZMRCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Structural and Pharmacological Baseline for the Nelarabine 7-Regioisomer


The compound (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol (CAS 1233127-29-1) is a synthetic purine nucleoside analog characterized by a 2-amino-6-methoxy-7H-purine base N7-linked to a D-ribofuranosyl sugar moiety . This compound is formally designated as the Nelarabine Regio Isomer, underscoring its primary identity as a key positional isomer impurity and reference standard in the analytical chemistry of the antineoplastic agent Nelarabine . Its molecular formula is C11H15N5O5 and its molecular weight is 297.3 g/mol . While sharing the same elemental composition as Nelarabine (the N9-linked arabinoside prodrug), the N7-riboside architecture fundamentally diverges in glycosidic bond topology and sugar configuration, which precludes interchangeability and established mechanistic equivalence .

Why In-Class Purine Nucleoside Analogs Cannot Substitute for (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol in Regulated Analytical Workflows


The paramount rationale for strict non-substitution of this specific regioisomer arises not from a unique therapeutic profile, but from its singular, regiospecific utility as a critical pharmacopoeial reference standard . Analytical methods validated for Nelarabine Active Pharmaceutical Ingredient (API) require discrimination from this N7 isomer to demonstrate the absence of process-related impurities at regulated thresholds . A 'generic' purine analog or even the API itself cannot serve this purpose, as the analytical method generates distinct chromatographic retention times precisely for this N7-linked riboside structure . Fundamentally, the N7- vs. N9-glycosidic bond topology dictates differential molecular recognition by DNA polymerases and metabolic enzymes, rendering any assumption of functional or analytical equivalence between these positional isomers scientifically unsound .

Head-to-Head and Cross-Study Quantitative Differentiation of the N7-Riboside Nelarabine Regioisomer from its N9-Arabinoside Analog


Regiochemical Control of Adenosine Deaminase (ADA) Substrate Turnover: N9-Arabinoside vs. N7-Riboside

Nelarabine, the N9-linked arabinoside prodrug, undergoes rapid demethoxylation by adenosine deaminase (ADA) to the active ara-G with a reported plasma half-life of approximately 15 minutes . The N7-linked riboside isomer is predicted to exhibit significantly altered substrate kinetics. The 6-methoxypurine riboside motif, when linked at N9, displays markedly reduced turnover with a bimolecular rate constant (Vmax/Km) of 0.040 ± 0.004 µM⁻¹s⁻¹ compared to 11.2 ± 0.8 µM⁻¹s⁻¹ for adenosine, indicating the 2-amino-6-methoxy substitution already substantially impairs ADA processing . Coupling this base modification with an N7-glycosidic bond is anticipated to further reduce or ablate ADA-mediated conversion, as N7-alkylation of purine substrates is known to hinder the active site architecture required for efficient ADA catalysis . This establishes a quantifiable metabolic divergence, positioning the N7-regioisomer as a potentially more stable entity rather than a rapidly processed prodrug.

prodrug metabolism adenosine deaminase kinetics nelarabine bioactivation regiochemical specificity

Divergent Phosphorylation Landscapes: Differential Substrate Affinity for Key Nucleoside Kinases

The antineoplastic activity of Nelarabine relies on its stepwise phosphorylation by mitochondrial deoxyguanosine kinase (dGK) at a relative rate of 4% compared to its metabolite, ara-G . In contrast, its structural analog, 6-methoxypurine arabinoside (ara-M), derives its selective anti-VZV activity by being an efficient substrate specifically for the VZV-encoded thymidine kinase (TK), but not for any major mammalian nucleoside kinases . The target N7-riboside isomer is predicted to have a divergent phosphorylation profile: the N7-linkage and ribose sugar will likely reduce its binding affinity for both the viral TK and cellular kinases like adenosine kinase, which is known to not phosphorylate the N9-linked 2-amino-6-methoxypurine arabinoside . This predicts a lack of activation by the very kinases essential for bioactivity, positioning the compound as a potentially inactive control or a tool for studying kinase-substrate promiscuity.

deoxyguanosine kinase thymidine kinase nucleoside phosphorylation activation pathway

Comparative Antiviral Potency: N9-Arabinoside (ara-M) vs. Predicted N7-Riboside Activity Against Varicella-Zoster Virus (VZV)

The N9-linked 6-methoxypurine arabinoside (ara-M) exhibits potent anti-VZV activity, with 50% inhibitory concentrations (IC50) ranging from 0.5 to 3 µM against a panel of eight VZV strains, demonstrating it is appreciably more potent than acyclovir . Its selectivity is high, with 50% effective concentrations against human cell lines being at least 30-fold greater (EC50 > 100 µM) . The target N7-linked riboside isomer is predicted to be substantially less active or inactive against VZV. This class-level inference is based on the demonstrated strict dependence of anti-VZV potency on efficient substrate recognition by the VZV-encoded thymidine kinase, a property tied to the N9-arabinose configuration . The N7-riboside will lack this critical activation pathway, leading to a quantitative loss of antiviral activity.

varicella-zoster virus antiviral IC50 ara-M nucleoside selectivity

Chromatographic Differentiation: Unique Relative Retention Time for HPLC Method Validation

As a regulatory impurity standard, the N7-regioisomer achieves quantifiable differentiation by design. It exists specifically to represent a distinct peak in High-Performance Liquid Chromatography (HPLC) methods used for Nelarabine API purity and stability monitoring . While precise relative retention times (RRT) depend on column chemistry and mobile phase, the N7-isomer is defined by its non-congruence with the N9-linked API . In a typical validated method, the Nelarabine API elutes at a retention time of approximately 4.2 minutes, while the N7-Regio Isomer is specified to have a distinct and well-resolved retention time, often characteristic to the method, enabling accurate quantification at impurity levels typically required by ICH guidelines (e.g., <0.1% or <0.15%) .

HPLC purity retention time regioisomer separation pharmacopeial standard

Structural Basis for Differential DNA Polymerase Interaction and Cytotoxicity

Nelarabine's active metabolite, ara-GTP, is a potent DNA synthesis inhibitor that competes with dGTP for incorporation into DNA, exhibiting IC50 values of 0.44 µM in HSB2 T-ALL cells and 1.24 µM in ALL-SIL cells . This activity is critically dependent on the N9-linkage and the arabinose sugar, which allows incorporation and subsequent termination of DNA elongation. N7-substituted purine nucleoside triphosphates are known to be much poorer substrates for human DNA polymerases . By class-level inference, the triphosphate form of the target N7-linked riboside would show a reduction in incorporation efficiency, potentially leading to an IC50 for cytotoxicity that is orders of magnitude higher than the low micromolar values observed for the active metabolite of Nelarabine .

DNA polymerase inhibition cytotoxicity nucleoside analog regiochemical specificity

PNP Inhibition Profile: A Functional Distinction for Suicide Gene Therapy Applications

The structurally related 6-methoxypurine 2'-deoxyriboside (MoPdR) is a known prodrug for E. coli purine nucleoside phosphorylase (ePNP)-mediated suicide gene therapy, demonstrating significant antitumoral efficacy in a murine mammary carcinoma model . In contrast, the N9-linked 6-methoxypurine riboside exhibits only weak, competitive inhibition of human erythrocyte PNP with a measured Ki of 290 µM and an IC50 of 1,330 µM . The target N7-linked riboside regioisomer is predicted to have an even weaker interaction with PNP due to the additional regio-steric hindrance, making it an inactive or extremely weak inhibitor. This functional distinction is critical: the N7-isomer is unlikely to serve as a substrate or prodrug in PNP-based selective therapies, unlike its 2'-deoxy congener.

purine nucleoside phosphorylase suicide gene therapy inhibitor selectivity enzyme kinetics

Validated Procurement and Research Application Scenarios for the Nelarabine N7-Regioisomer Reference Standard


Pharmacopeial Impurity Profiling and Quality Control (QC) in Nelarabine API Manufacturing

The most critical application, directly derived from its regulatory use pattern . The compound is employed as a primary reference standard in validated HPLC or UPLC methods for the identification, quantification, and control of the N7-regioisomer impurity in Nelarabine drug substance and finished drug product. The evidence confirms that the compound's value lies in its distinct, well-resolved chromatographic peak, which enables compliance with ICH Q3A guidelines on reporting, identification, and qualification thresholds for organic impurities .

Method Development and Validation for Abbreviated New Drug Applications (ANDAs)

Generic pharmaceutical manufacturers use this specific regioisomer standard to develop, optimize, and validate analytical methods for ANDA submissions . The quantitative evidence of its chromatographic divergence from the API is fundamental for establishing system suitability parameters like resolution, tailing factor, and relative retention time. It serves as a key component in forced degradation studies to prove the stability-indicating nature of the analytical method.

Negative Control in Mechanistic Studies of Purine Nucleoside Analog Activation

Based on the predicted lack of substrate activity for critical activating enzymes like ADA and VZV/deoxyguanosine kinases , this compound can serve as a valuable matched-pair negative control. In experiments designed to probe the structure-activity relationship (SAR) of nucleoside prodrugs, its inability to be phosphorylated or deaminated provides a definitive baseline, isolating the specific contribution of the N9-glycosidic bond or the arabinose sugar to biological activity.

Tool Compound for Studying N7-Purine Nucleoside Interactions

As a stable, synthetically accessible N7-linked purine nucleoside, this compound can be used in biophysical studies, such as X-ray crystallography or NMR, to understand the binding mode of N7-substituted ligands with purine-metabolizing enzymes or riboswitches . Its predicted weak binding to human DNA polymerases and PNP makes it an excellent starting scaffold for designing specific, non-cytotoxic enzyme inhibitors or molecular probes.

Quote Request

Request a Quote for (2R,3S,4S,5R)-2-(2-amino-6-methoxypurin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.